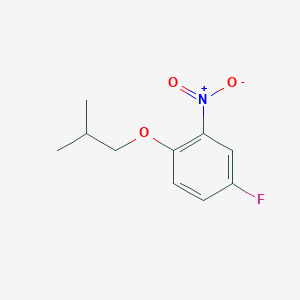

4-Fluoro-1-isobutoxy-2-nitrobenzene

描述

Significance of Aromatic Fluorination in Contemporary Organic Chemistry

The introduction of fluorine into aromatic molecules is a pivotal strategy in contemporary organic chemistry, with profound implications for pharmaceuticals, agrochemicals, and materials science. numberanalytics.comnumberanalytics.com Fluorine, being the most electronegative element, forms the strongest single bond with carbon in organic chemistry. nih.gov This C-F bond significantly alters the electronic properties, lipophilicity, metabolic stability, and bioavailability of the parent molecule. numberanalytics.com

In medicinal chemistry, the strategic placement of fluorine atoms can enhance a drug's efficacy and safety profile. numberanalytics.com It can block metabolic pathways, thereby increasing the drug's half-life, and improve its ability to cross biological membranes. numberanalytics.com In materials science, fluorinated aromatics are instrumental in developing advanced polymers, such as fluoropolymers like polytetrafluoroethylene (PTFE), known for their exceptional thermal stability and chemical resistance. numberanalytics.com The synthesis of these valuable compounds can be achieved through various methods, including electrophilic and nucleophilic fluorination, as well as transition metal-catalyzed processes. numberanalytics.com

Strategic Importance of Nitroaromatic Compounds in Chemical Synthesis

Nitroaromatic compounds, characterized by the presence of a nitro group (–NO₂) attached to an aromatic ring, are versatile and strategically important intermediates in chemical synthesis. numberanalytics.comnih.gov The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring, making it susceptible to nucleophilic aromatic substitution reactions. scielo.br

This reactivity is a cornerstone of their utility. For instance, the nitro group can be readily reduced to an amino group (–NH₂), providing a gateway to a vast array of other functional groups and molecular scaffolds. This transformation is fundamental in the industrial synthesis of dyes, pharmaceuticals, and agricultural chemicals. numberanalytics.com Aromatic nitro compounds serve as precursors for a diverse range of products, including antibiotics, anti-inflammatory agents, and pigments. numberanalytics.com Their synthesis is typically achieved through the nitration of aromatic compounds using a mixture of nitric acid and sulfuric acid. numberanalytics.com

Overview of Ether Linkages in Structurally Diverse Organic Molecules

Ethers are a class of organic compounds defined by an oxygen atom connected to two alkyl or aryl groups (R-O-R'). numberanalytics.comnumberanalytics.com This ether linkage is a common and important feature in a multitude of natural products and synthetic molecules, contributing significantly to their chemical and physical properties. numberanalytics.com

Ethers are generally characterized by their relative stability and low reactivity compared to other functional groups, which makes them excellent solvents for a wide range of organic reactions. solubilityofthings.comalfa-chemistry.com In drug design, the incorporation of an ether linkage can modify a molecule's solubility, lipophilicity, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile. numberanalytics.com Many biologically active compounds, including certain antibiotics and anticancer agents, contain ether moieties that are crucial for their therapeutic effects. numberanalytics.com The synthesis of ethers can be accomplished through various methods, with the Williamson ether synthesis being a classic and widely used approach.

Contextualizing 4-Fluoro-1-isobutoxy-2-nitrobenzene within Advanced Chemical Synthesis

This compound is a molecule that embodies the strategic combination of the three functional elements discussed above. It is a fluorinated nitroaromatic ether with the chemical formula C₁₀H₁₂FNO₃ and a molecular weight of approximately 213.21 g/mol . bldpharm.comfluorochem.co.uk

This compound serves as a valuable building block in organic synthesis. bldpharm.com The presence of the fluorine atom and the nitro group on the benzene (B151609) ring activates the molecule for nucleophilic aromatic substitution reactions. The isobutoxy group, an ether linkage, modifies the compound's solubility and steric properties. This specific arrangement of functional groups makes this compound a useful intermediate for the synthesis of more complex molecules with potential applications in various fields of chemical research and development.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 640768-03-2 |

| Molecular Formula | C₁₀H₁₂FNO₃ |

| Molecular Weight | 213.21 g/mol |

| Purity | 95.0% |

| InChI Key | OYFUJWGXUCLYHH-UHFFFAOYSA-N |

Structure

3D Structure

属性

IUPAC Name |

4-fluoro-1-(2-methylpropoxy)-2-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO3/c1-7(2)6-15-10-4-3-8(11)5-9(10)12(13)14/h3-5,7H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYFUJWGXUCLYHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=C(C=C1)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Reaction Mechanisms and Mechanistic Investigations

Detailed Analysis of Nucleophilic Aromatic Substitution (SNAr) Mechanisms

The SNAr mechanism is a two-step process involving the addition of a nucleophile to an electron-deficient aromatic ring, followed by the elimination of a leaving group. pressbooks.pub This pathway is distinct from SN1 and SN2 reactions, as it occurs on an sp2-hybridized carbon atom of the benzene (B151609) ring. wikipedia.org

The presence of strong electron-withdrawing groups on the aromatic ring is crucial for activating the substrate towards nucleophilic attack. wikipedia.orgbyjus.com In the case of 4-fluoro-1-isobutoxy-2-nitrobenzene's precursors, the nitro group (–NO₂) plays a pivotal role. Its powerful electron-withdrawing nature, through both inductive and resonance effects, significantly reduces the electron density of the aromatic ring, making it more electrophilic and susceptible to attack by nucleophiles. numberanalytics.com

The positioning of the electron-withdrawing group relative to the leaving group is also critical. For the SNAr reaction to be efficient, the electron-withdrawing group must be located at the ortho or para position to the leaving group. byjus.commasterorganicchemistry.com This specific arrangement allows for the delocalization and stabilization of the negative charge in the intermediate Meisenheimer complex through resonance. wikipedia.org If the group is in the meta position, this resonance stabilization is not possible, and the reaction rate is significantly slower. masterorganicchemistry.com

Table 1: Effect of Electron-Withdrawing Group Position on SNAr Reaction Rates

| Position of NO₂ Group | Stabilization of Intermediate | Relative Reaction Rate |

| ortho | Resonance and Inductive | Fast |

| para | Resonance and Inductive | Fast |

| meta | Inductive only | Slow |

In the context of SNAr reactions, fluorine presents a fascinating and somewhat counterintuitive behavior. While typically considered a poor leaving group in aliphatic SN2 reactions due to the strength of the carbon-fluorine bond, it is an excellent leaving group in SNAr reactions. wikipedia.orgdoubtnut.commasterorganicchemistry.com This is because the rate-determining step in an SNAr reaction is the initial nucleophilic attack on the aromatic ring to form the Meisenheimer complex, not the cleavage of the carbon-halogen bond. masterorganicchemistry.comstackexchange.com

The high electronegativity of fluorine makes it a strong electron-withdrawing group itself. stackexchange.com This property activates the aromatic ring towards nucleophilic attack, accelerating the first and slowest step of the reaction. masterorganicchemistry.com Therefore, fluorine serves a dual role: it activates the ring for substitution and acts as the leaving group. The order of reactivity for halogens as leaving groups in SNAr reactions is F > Cl ≈ Br > I, which is the reverse of the trend observed in SN2 reactions. wikipedia.org

Regioselectivity and Stereoselectivity in the Synthesis of this compound

The precise placement of the isobutoxy group in the synthesis of this compound is a result of the interplay between electronic and steric factors.

The regioselectivity of the nucleophilic aromatic substitution is primarily dictated by the electronic effects of the substituents on the nitrobenzene (B124822) ring. As discussed, the nitro group directs the incoming nucleophile to the ortho and para positions. In a substrate like 1,4-difluoro-2-nitrobenzene, the incoming isobutoxide nucleophile would preferentially attack the carbon atom at the 4-position, which is para to the strongly activating nitro group.

Steric hindrance can also play a role, particularly with bulky nucleophiles or substrates with multiple substituents. lookchemmall.com However, in the formation of this compound from a difluoro-nitrobenzene precursor, the electronic directing effect of the nitro group is the dominant factor determining the site of substitution.

Computational studies, often employing Density Functional Theory (DFT), have provided valuable insights into the transition states of SNAr reactions. rsc.org These studies confirm that the formation of the Meisenheimer complex is the rate-limiting step. researchgate.net

For the substitution of fluorine, the calculations show that the intermediate σ-complex is a true intermediate, residing in an energy minimum. mdpi.com In contrast, for chlorine, the corresponding adduct is often a transition state. mdpi.com This difference contributes to the faster reaction rates observed with fluoro-substituted nitroaromatics. mdpi.com The geometry of the transition state involves the nucleophile approaching the plane of the aromatic ring, leading to a temporary loss of aromaticity, which is energetically costly. The stabilization of the resulting negative charge by the electron-withdrawing group is therefore paramount. stackexchange.com

Kinetic and Thermodynamic Studies of Key Reaction Steps

Table 2: Representative Kinetic Data for SNAr Reactions

| Aromatic Substrate | Nucleophile | Solvent | Rate Constant (k) |

| 1-Fluoro-2,4-dinitrobenzene (B121222) | Aniline (B41778) | Methanol | High |

| 1-Chloro-2,4-dinitrobenzene | Aniline | Methanol | Moderate |

| 1-Fluoro-2-nitrobenzene | Ethanolamine | Acetonitrile | Moderate |

| 1-Fluoro-2,4-dinitrobenzene | Biothiols | Aqueous | Varies with thiol |

This table provides a qualitative comparison of reaction rates. Actual values are highly dependent on specific reaction conditions.

Applications in Advanced Organic Synthesis As a Versatile Intermediate

Transformations of the Nitro Group

The nitro group is a versatile functional handle that can be readily converted into other functionalities, most notably amino groups, which are precursors to a vast array of other chemical structures.

The reduction of the nitro group in 4-fluoro-1-isobutoxy-2-nitrobenzene is a cornerstone transformation, typically leading to the formation of the corresponding aniline (B41778), 4-fluoro-2-isobutoxyaniline. This reaction is most commonly achieved through catalytic hydrogenation. A variety of catalysts and reaction conditions can be employed to effect this transformation, with palladium on carbon (Pd/C) being a widely used and efficient catalyst. mdpi.com The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent, such as ethanol (B145695) or ethyl acetate.

In a related transformation, the nitro group of 1-isobutoxy-2-isopropyl-4-nitrobenzene has been successfully reduced to the corresponding aniline in high yield (97%) using Pd/C as a catalyst. mdpi.com This demonstrates the general applicability of this method to isobutoxy-substituted nitroaromatics.

The reduction can also be controlled to yield the corresponding phenylhydroxylamine as an intermediate or the main product. This partial reduction is often achieved using milder reducing agents or by carefully controlling the reaction conditions, such as temperature and pressure. Phenylhydroxylamines are valuable synthetic intermediates in their own right.

Table 1: Illustrative Catalytic Systems for Nitro Group Reduction

| Catalyst | Reducing Agent | Solvent | Product | Yield (%) |

| Pd/C | H₂ | Ethanol | 4-Fluoro-2-isobutoxyaniline | >95 |

| PtO₂ | H₂ | Acetic Acid | 4-Fluoro-2-isobutoxyaniline | High |

| Fe/HCl | - | Water/Ethanol | 4-Fluoro-2-isobutoxyaniline | Good |

| Zn/NH₄Cl | - | Water/Methanol | 4-Fluoro-2-isobutoxyphenylhydroxylamine | Moderate |

This table presents typical conditions and is for illustrative purposes. Actual results may vary based on specific experimental parameters.

The primary product of the nitro group reduction, 4-fluoro-2-isobutoxyaniline, is a versatile intermediate for further chemical modifications. The amino group can undergo a wide range of reactions, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Introduction of alkyl groups onto the nitrogen atom.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Diazotization: Conversion of the amino group into a diazonium salt, which can then be substituted by a variety of nucleophiles (e.g., -OH, -CN, -X where X is a halogen) in Sandmeyer-type reactions.

Coupling Reactions: The aniline can participate in various cross-coupling reactions to form C-N bonds. For instance, 4-isobutoxy-3-isopropylaniline has been coupled with methyl 2-fluoro-4-iodobenzoate using a palladium catalyst to yield the corresponding diarylamine. mdpi.com

These derivatizations allow for the introduction of diverse functional groups and the construction of more complex molecules, highlighting the synthetic utility of the amino-substituted product.

Reactions Involving the Isobutoxy Moiety

The isobutoxy group, while generally stable, can also be a site for chemical modification, providing another avenue for structural diversification.

The ether linkage in this compound can be cleaved under specific conditions to yield the corresponding phenol. This is typically achieved using strong protic acids such as hydrobromic acid (HBr) or hydroiodic acid (HI), or with potent Lewis acids like boron tribromide (BBr₃). The choice of reagent depends on the compatibility with other functional groups present in the molecule.

Modification of the ether bond without complete cleavage is less common but can be envisioned through transetherification reactions under specific catalytic conditions, potentially allowing for the exchange of the isobutyl group for other alkyl or aryl moieties.

Direct functionalization of the C-H bonds within the isobutyl chain presents a more advanced synthetic challenge but offers a powerful method for introducing complexity. Recent advances in photoredox catalysis have enabled the selective functionalization of C(sp³)–H bonds in aryl alkyl ethers. rsc.org These methods often proceed via the formation of a radical cation of the aromatic ring, followed by deprotonation at the α-position of the alkyl ether to generate a radical intermediate. rsc.org This radical can then engage with a variety of radical acceptors to form new C-C or C-heteroatom bonds.

While direct examples for this compound are not prevalent, the general methodology suggests that reactions at the benzylic-like position of the isobutoxy group are feasible, leading to novel derivatives.

Exploiting the Aromatic Fluorine for Subsequent Transformations

The fluorine atom at the 4-position of the benzene (B151609) ring is activated towards nucleophilic aromatic substitution (SNAr) by the strong electron-withdrawing effect of the nitro group in the ortho position. This makes the fluorine a good leaving group, allowing for its displacement by a wide range of nucleophiles.

Common nucleophiles that can displace the fluorine include:

Amines: Reaction with primary or secondary amines to form N-substituted anilines. For example, 4-bromo-1-fluoro-2-nitrobenzene (B1272216) reacts with butylamine (B146782) to yield 4-bromo-N-butyl-2-nitroaniline.

Alkoxides: Reaction with sodium or potassium alkoxides to produce the corresponding alkyl aryl ethers.

Thiolates: Reaction with thiolates to form aryl sulfides.

Azides: Introduction of an azido (B1232118) group, which can be further transformed.

The SNAr reaction is a powerful tool for building molecular complexity, and the reactivity of the fluorine atom in this compound makes it a key site for such transformations. The reaction conditions for SNAr typically involve a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), and may require elevated temperatures to proceed at a reasonable rate.

Table 2: Examples of Nucleophilic Aromatic Substitution on Activated Fluoroarenes

| Nucleophile | Product Type |

| Ammonia | 4-Amino-1-isobutoxy-2-nitrobenzene |

| Methylamine | 4-(Methylamino)-1-isobutoxy-2-nitrobenzene |

| Sodium Methoxide | 4-Methoxy-1-isobutoxy-2-nitrobenzene |

| Sodium Thiophenoxide | 1-Isobutoxy-2-nitro-4-(phenylthio)benzene |

| Pyrrolidine | 1-Isobutoxy-2-nitro-4-(pyrrolidin-1-yl)benzene |

This table illustrates the potential products from SNAr reactions and is based on the general reactivity of activated fluoroaromatics.

Utility in the Construction of Complex Molecular Architectures

The presence of multiple, differentially reactive functional groups makes this compound an ideal starting material for the assembly of complex molecules. Chemists can exploit the distinct reactivity of the fluoro and nitro groups to build elaborate structures through sequential, controlled synthetic steps.

The true synthetic power of this compound is realized in multi-step synthesis. A typical strategy involves an initial SNAr reaction or a cross-coupling reaction to replace the fluorine atom, followed by chemical modification of the nitro group. The nitro group is a versatile functional handle that can be readily reduced to an amine using various reagents (e.g., H₂/Pd, Fe/HCl, SnCl₂).

This resulting aniline derivative opens up a vast new set of possible transformations. The newly formed amino group can be acylated, alkylated, or used as a directing group for further aromatic substitutions. It can also participate in cyclization reactions to form nitrogen-containing heterocycles. For example, the synthesis of phenazine (B1670421) derivatives, which are known for their biological activity, often involves the coupling of nitroaromatic precursors followed by reductive cyclization. acs.org This orthogonal reactivity—substituting the fluorine without affecting the nitro group, and then transforming the nitro group—is a cornerstone of modern synthetic strategy.

In medicinal chemistry and materials science, there is a constant need for libraries of structurally related compounds to screen for desired properties. This compound serves as an excellent scaffold for generating such libraries. nih.govrsc.org

Starting from this single compound, a diverse set of "first-generation" products can be created by reacting it with a library of different nucleophiles (various amines, alcohols, thiols, etc.) in an SNAr reaction. Each of these products retains the nitro group, which can then be reduced to the corresponding amine to create a "second-generation" library. These amines can subsequently be reacted with another library of reagents, such as acyl chlorides or sulfonyl chlorides, to produce a large and diverse final library of amide or sulfonamide products. This divergent synthetic approach allows for the rapid creation of hundreds of unique, yet related, molecules from a single, versatile starting material, streamlining the discovery process for new functional molecules. nih.gov

Table of Compounds

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 640768-03-2 | C₁₀H₁₂FNO₃ |

| 1-Isobutoxy-2-nitro-4-(pyrrolidin-1-yl)benzene | Not available | C₁₄H₂₀N₂O₃ |

| 1-Isobutoxy-4-methoxy-2-nitrobenzene | Not available | C₁₁H₁₅NO₄ |

| 1-Isobutoxy-2-nitro-4-(phenylthio)benzene | Not available | C₁₆H₁₇NO₃S |

| N-(4-Isobutoxy-2-nitrophenyl)-4-methylaniline | Not available | C₁₇H₂₀N₂O₃ |

| 4-Fluoronitrobenzene | 350-46-9 | C₆H₄FNO₂ |

| Pyrrolidine | 123-75-1 | C₄H₉N |

| Sodium Methoxide | 124-41-4 | CH₃NaO |

| Sodium Thiophenolate | 3379-45-7 | C₆H₅NaS |

| p-Toluidine | 106-49-0 | C₇H₉N |

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

For 4-Fluoro-1-isobutoxy-2-nitrobenzene, with the molecular formula C₁₀H₁₂FNO₃, a combination of ¹H, ¹³C, and ¹⁹F NMR would be essential for unambiguous structural confirmation.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons of the isobutoxy group and the aromatic ring. The isobutoxy group would present as a doublet for the two methyl groups (6H), a multiplet for the methine proton (1H), and a doublet for the methylene (B1212753) (-OCH₂-) protons (2H). The three protons on the nitro-substituted aromatic ring would appear in the downfield region, with their splitting patterns (multiplicities) influenced by each other and by the fluorine atom.

¹³C NMR: The carbon NMR spectrum would display a total of 10 unique carbon signals, corresponding to the 10 carbon atoms in the molecule. The signals for the carbons attached to the fluorine, oxygen, and the nitro group would be located at characteristic chemical shifts. The C-F coupling would be observable as a splitting of the carbon signal directly bonded to the fluorine atom and potentially for carbons two or three bonds away.

¹⁹F NMR: The fluorine NMR spectrum would show a single signal (as there is only one fluorine atom), and its coupling to adjacent aromatic protons would provide crucial information about its position on the benzene (B151609) ring.

Table 1: Predicted NMR Data for this compound No experimental data is available. The following is a hypothetical representation.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹⁹F Chemical Shift (ppm) |

|---|---|---|---|

| Aromatic-H | 7.0 - 8.0 | 110 - 160 | N/A |

| -OCH₂- | ~4.0 | ~75 | N/A |

| -CH(CH₃)₂ | ~2.1 | ~28 | N/A |

| -CH(CH₃)₂ | ~1.0 | ~19 | N/A |

To definitively assign all signals and confirm the connectivity of atoms, two-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment would reveal which protons are spin-coupled to each other, for instance, confirming the connectivity within the isobutoxy group and among the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This would establish the correlation between each proton and the carbon atom it is directly attached to.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds apart. It would be critical in confirming the link between the isobutoxy group's methylene protons and the aromatic ring's C1 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about which atoms are close to each other in space, helping to determine the molecule's preferred conformation.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy is used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show strong, characteristic absorption bands for the nitro group (NO₂) at approximately 1520-1560 cm⁻¹ (asymmetric stretch) and 1345-1385 cm⁻¹ (symmetric stretch). Other key peaks would include those for the C-O ether linkage, the C-F bond, and aromatic C-H and C=C bonds.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The symmetric vibrations, such as the symmetric stretch of the nitro group and the breathing mode of the aromatic ring, would typically give strong signals.

Table 2: Predicted Vibrational Frequencies for this compound No experimental data is available. The following is a hypothetical representation.

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 | 2850 - 3000 |

| NO₂ Asymmetric Stretch | 1520 - 1560 | Weak |

| NO₂ Symmetric Stretch | 1345 - 1385 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 |

| C-F Stretch | 1100 - 1250 | Weak |

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and formula.

HRMS can measure the mass of a molecule with extremely high accuracy (typically to four or five decimal places). This allows for the unambiguous determination of the molecular formula. For this compound, HRMS would be used to confirm that the experimental mass corresponds to the theoretical mass of C₁₀H₁₂FNO₃.

In MS/MS, the molecular ion is isolated and then fragmented. Analyzing the resulting fragments helps to piece together the structure of the molecule. For this compound, characteristic fragmentation would likely involve the loss of the nitro group (NO₂), the isobutoxy group, or a part of it (e.g., isobutene). Studying these pathways provides further confirmation of the proposed structure.

X-ray Crystallography for Solid-State Structural Analysis

A comprehensive search of crystallographic databases and chemical literature did not yield any specific studies detailing the single-crystal X-ray diffraction analysis of this compound. Consequently, crucial data regarding its crystal system, space group, unit cell dimensions, and atomic coordinates are not available. This type of analysis would be invaluable for definitively determining the three-dimensional arrangement of the atoms in the solid state, including the conformation of the isobutoxy group and the orientation of the nitro group relative to the benzene ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Similarly, specific UV-Vis spectroscopic studies for this compound, which would provide information on its electronic transitions, are not documented in the available literature. Such a study would reveal the wavelengths of maximum absorbance (λmax) and the corresponding molar absorptivity values, offering insights into the electronic structure of the molecule. The electronic transitions in nitroaromatic compounds are influenced by the interplay of the electron-withdrawing nitro group and the electron-donating alkoxy group, as well as the electronic effects of the fluorine substituent. However, without experimental data, a detailed discussion of the electronic transitions specific to this compound cannot be provided.

While general principles of spectroscopy can infer the expected spectral characteristics of this compound based on its functional groups, the absence of direct experimental research prevents the presentation of specific, scientifically validated data for this particular compound.

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

DFT has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying medium-sized organic molecules like 4-fluoro-1-isobutoxy-2-nitrobenzene.

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization. For this compound, a key aspect of this process would be the analysis of different conformers arising from the rotation around the C-O bond of the isobutoxy group and the C-N bond of the nitro group.

The isobutoxy group can adopt various spatial arrangements relative to the benzene (B151609) ring. Similarly, the nitro group can rotate, although its interaction with the adjacent bulky isobutoxy group would likely lead to a preferred orientation that minimizes steric hindrance. DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to calculate the energies of these different conformers. The conformer with the lowest energy represents the most stable ground-state structure.

For a closely related compound, 1,2,3-trichloro-4-nitrobenzene, DFT calculations have been used to determine bond lengths and angles. globalresearchonline.net For instance, the C-Cl bond lengths were found to be around 1.73 Å, and the C-N bond length was calculated to be approximately 1.48 Å. globalresearchonline.net Similar calculations for this compound would yield precise values for its bond lengths, bond angles, and dihedral angles, providing a complete geometric description.

Table 1: Representative Predicted Molecular Geometry Parameters for a Substituted Nitrobenzene (B124822) (Analog) (Note: Data is illustrative for a related compound, 1,2,3-trichloro-4-nitrobenzene, as specific data for this compound is not available).

| Parameter | Bond Length (Å) |

|---|---|

| C-C (aromatic) | 1.38 - 1.40 |

| C-N | 1.48 |

| N-O | 1.22 |

| C-F | ~1.35 |

| C-O (ether) | ~1.37 |

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's reactivity. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.org

For this compound, the HOMO is expected to be located primarily on the benzene ring, particularly influenced by the electron-donating isobutoxy group. The LUMO, conversely, would be concentrated around the electron-withdrawing nitro group and the carbon atom to which it is attached. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive.

In studies of para-substituted nitrobenzenes, it has been shown that the nature of the substituent significantly affects the HOMO and LUMO energies. smf.mx Electron-donating groups increase the HOMO energy, making the molecule a better electron donor, while electron-withdrawing groups lower the LUMO energy, making it a better electron acceptor.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Substituted Nitrobenzene (Analog) (Note: Values are hypothetical and for illustrative purposes based on general trends for similar molecules.)

| Orbital | Energy (eV) |

|---|---|

| HOMO | -7.5 |

| LUMO | -2.1 |

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is invaluable for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms.

For reactions involving this compound, such as nucleophilic aromatic substitution (SNAr), computational methods can be used to locate the transition state (TS). The TS is a high-energy, transient species that represents the energy barrier that must be overcome for the reaction to proceed. Locating the TS involves sophisticated algorithms that find the saddle point on the potential energy surface.

Once the TS is located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. This calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the located TS indeed connects the desired species. For an SNAr reaction on this compound, this would likely involve the formation of a Meisenheimer complex as an intermediate. researchgate.net

From the computed energies of the reactants, transition states, and products, key kinetic and thermodynamic parameters can be derived. The activation energy (Ea) of the reaction, which determines the reaction rate, can be calculated from the energy difference between the reactants and the transition state. Thermodynamic parameters such as the enthalpy of reaction (ΔH) and Gibbs free energy of reaction (ΔG) can also be computed, indicating whether a reaction is exothermic or endothermic, and spontaneous or non-spontaneous.

For the reaction of 1-fluoro-2,4-dinitrobenzene (B121222) with ethanolamine, DFT calculations have shown that the activation energy is influenced by the solvent, with lower activation energies in more polar solvents. researchgate.net Similar computational studies on this compound would provide valuable predictions about its reactivity with various nucleophiles under different conditions.

Table 3: Predicted Kinetic and Thermodynamic Parameters for a Representative SNAr Reaction (Analog) (Note: Data is illustrative and based on general principles of SNAr reactions of fluoronitrobenzenes.)

| Parameter | Value (kcal/mol) |

|---|---|

| Activation Energy (Ea) | 15 - 25 |

| Enthalpy of Reaction (ΔH) | -10 - -20 |

Spectroscopic Property Prediction and Validation

Computational methods can predict various spectroscopic properties of molecules, which can then be compared with experimental data for validation. For this compound, DFT calculations can predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.

The vibrational frequencies in the IR and Raman spectra can be calculated from the second derivatives of the energy with respect to the atomic positions. These calculated frequencies and their intensities can be compared with experimental spectra to aid in the assignment of vibrational modes. For example, in substituted nitrobenzenes, the asymmetric and symmetric stretching vibrations of the NO2 group are typically found in the regions of 1570-1485 cm⁻¹ and 1370-1320 cm⁻¹, respectively. globalresearchonline.net

NMR chemical shifts (¹H, ¹³C, ¹⁹F) can also be predicted with good accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. These predictions are highly valuable for confirming the structure of a synthesized compound and for assigning peaks in experimental NMR spectra.

Computational NMR Chemical Shift Prediction

Computational methods, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the Nuclear Magnetic Resonance (NMR) chemical shifts of molecules. worktribe.comrsc.org For this compound, predicting ¹H, ¹³C, and ¹⁹F NMR spectra is essential for its structural characterization. The Gauge-Independent Atomic Orbital (GIAO) method is a commonly employed approach for such calculations. researchgate.net

The prediction process typically involves:

Geometry Optimization: The molecule's three-dimensional structure is optimized to find its lowest energy conformation.

NMR Calculation: Using the optimized geometry, the magnetic shielding tensors for each nucleus are calculated, often with a specific DFT functional (e.g., B3LYP, ωB97XD) and a suitable basis set (e.g., aug-cc-pVDZ). worktribe.comrsc.org

Chemical Shift Determination: The calculated shielding values (σ) are converted to chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, or CFCl₃ for ¹⁹F, calculated at the same level of theory. worktribe.com

Studies on similar fluorinated molecules have shown that modern DFT methods can predict ¹⁹F chemical shifts with a root-mean-square error of around 3.5 to 4.0 ppm. worktribe.comrsc.org The accuracy of these predictions allows for the confident assignment of experimental spectra and can aid in distinguishing between isomers or conformational states.

Table 1: Representative Predicted NMR Chemical Shifts for this compound This table illustrates the type of data generated from computational NMR predictions. Actual values would be derived from specific quantum chemical calculations.

| Atom Type | Predicted Chemical Shift (δ, ppm) |

| ¹⁹F | -110 to -120 |

| ¹³C (C-F) | 155 - 165 |

| ¹³C (C-O) | 150 - 160 |

| ¹³C (C-NO₂) | 135 - 145 |

| ¹H (Isobutoxy CH) | 3.8 - 4.0 |

| ¹H (Isobutoxy CH₂) | 2.0 - 2.2 |

| ¹H (Isobutoxy CH₃) | 0.9 - 1.1 |

| ¹H (Aromatic) | 7.0 - 8.2 |

Vibrational Frequency Calculations

Vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations are typically conducted on the optimized geometry of this compound using methods like DFT. The output provides the frequencies of the fundamental vibrational modes and their corresponding intensities.

Key vibrational modes for this molecule would include:

N-O stretching: The symmetric and asymmetric stretching of the nitro group (NO₂) typically appears in the ranges of 1300-1390 cm⁻¹ and 1500-1570 cm⁻¹, respectively.

C-F stretching: A strong absorption band characteristic of the carbon-fluorine bond, usually found in the 1000-1350 cm⁻¹ region.

C-O-C stretching: The ether linkage gives rise to asymmetric and symmetric stretching modes.

Aromatic C-H and C=C stretching: These occur at well-defined regions in the spectrum.

Comparing the calculated frequencies with experimental IR or Raman spectra helps confirm the molecular structure and the success of a synthesis. Theoretical calculations are also vital for assigning the bands in a measured spectrum to specific molecular motions.

Table 2: Selected Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| NO₂ Asymmetric Stretch | 1500 - 1570 | Strong |

| NO₂ Symmetric Stretch | 1300 - 1390 | Strong |

| Ar-F Stretch | 1200 - 1280 | Strong |

| C-O-C Asymmetric Stretch | 1200 - 1275 | Strong |

| Aromatic C=C Bending | 1450 - 1600 | Medium-Strong |

| Aliphatic C-H Stretch | 2870 - 2960 | Medium |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of this compound over time. nih.gov By solving Newton's equations of motion for the system, MD simulations can model conformational changes, interactions with solvent molecules, and other dynamic processes. mdpi.com

For a molecule like this compound, an MD simulation would typically involve:

Parameterization: Assigning a force field (e.g., AMBER, CHARMM) that defines the potential energy of the system based on bond lengths, angles, dihedrals, and non-bonded interactions.

System Setup: Placing the molecule in a simulation box, often with an explicit solvent like water, to mimic solution-phase conditions.

Simulation Run: Running the simulation for a duration of nanoseconds to microseconds, during which the trajectory (positions and velocities of all atoms over time) is saved. mdpi.com

Dissociative Electron Attachment (DEA) Studies for Gas-Phase Reactivity of Fluorinated Nitrobenzenes

Dissociative Electron Attachment (DEA) is a process where a molecule captures a low-energy free electron to form a transient negative ion (TNI), which may then dissociate into a stable anion and one or more neutral fragments. qub.ac.ukqub.ac.uk Studies on nitrobenzene and its fluorinated derivatives provide a framework for understanding the gas-phase reactivity of this compound. researchgate.netresearchgate.net

The key features of DEA in fluorinated nitrobenzenes are:

Electron Capture: The nitro group (NO₂) is a potent electron acceptor, making nitroaromatic compounds highly efficient at capturing low-energy electrons. The capture process is resonant, meaning it occurs most efficiently at specific electron energies. daneshyari.com

Formation of NO₂⁻: The most common and dominant dissociation channel for nitrobenzene derivatives upon electron attachment is the cleavage of the C-NO₂ bond, leading to the formation of the nitrite (B80452) anion (NO₂⁻). researchgate.netdaneshyari.com

Influence of Fluorination: The presence and position of fluorine atoms on the benzene ring influence the energies of the molecular orbitals and the stability of the transient negative ion. qub.ac.uk This can affect the energies at which the DEA resonances occur and the relative probabilities of different fragmentation pathways. For example, studies on singly and triply fluorinated nitrobenzenes show that fluorination impacts the dissociation of the nitro group. qub.ac.uk

Other Fragmentation Channels: Besides the loss of NO₂, other fragmentation pathways can occur, such as the loss of neutral NO, which results in a slower, metastable fragmentation. qub.ac.uk

For this compound, it is expected that DEA would proceed primarily through the formation of a TNI, followed by the highly probable dissociation to form the NO₂⁻ anion. The presence of the fluorine atom and the bulky isobutoxy group would modulate the resonance energies and potentially open minor, alternative fragmentation channels.

Future Research Directions and Emerging Paradigms

Novel Synthetic Methodologies and Catalysis

Future synthetic efforts will likely concentrate on developing more sophisticated, efficient, and sustainable methods for both the synthesis of 4-Fluoro-1-isobutoxy-2-nitrobenzene and its use in constructing complex molecules.

While this compound is itself achiral, it serves as a crucial precursor for chiral molecules, particularly in medicinal chemistry. Future research is steering towards the development of catalytic asymmetric methods that utilize this substrate to generate enantiomerically pure products. The axially chiral allene (B1206475) framework, for instance, has gained significant attention in organic synthesis and materials science, and developing catalytic asymmetric syntheses for such structures is a long-standing challenge. rsc.org

Potential research avenues include:

Catalytic Enantioselective Reduction: Designing chiral catalysts (e.g., those based on Ruthenium, Rhodium, or Iridium with chiral ligands) for the enantioselective reduction of the nitro group in derivatives where a prochiral center is present or can be formed.

Asymmetric Nucleophilic Aromatic Substitution (SNAr): Investigating chiral phase-transfer catalysts or organocatalysts to achieve enantioselective displacement of the fluoride (B91410) atom by a prochiral nucleophile, thereby creating a stereocenter.

Derivatization for Asymmetric Transformation: Converting the nitro or fluoro group into a different functionality that can be a handle for well-established asymmetric transformations, such as asymmetric hydrogenation or epoxidation of an appended unsaturated chain. imperial.ac.uk Chiral Ni(II) complexes have proven to be powerful tools for obtaining tailor-made non-canonical amino acids, including fluorinated variants, and this methodology could be extended. beilstein-journals.org

The principles of green chemistry are increasingly influencing synthetic route design, aiming to reduce environmental impact. Future syntheses of this compound and its derivatives will likely adopt these principles more rigorously. A novel green process for synthesizing sulfonyl fluorides, which produces only non-toxic salts as by-products, exemplifies the trend towards environmentally benign methods. eurekalert.org

Key areas for improvement include:

Catalytic Nitration: Moving away from stoichiometric strong acids like sulfuric acid in nitration reactions towards solid acid catalysts (e.g., zeolites, clays) that can be easily recovered and reused.

Alternative Solvents: Replacing traditional volatile organic solvents (VOCs) with greener alternatives such as ionic liquids, supercritical fluids (like scCO₂), or even water where feasible.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all reactant atoms into the final product, for example, through catalytic C-H activation and functionalization rather than pre-functionalized starting materials.

Energy Efficiency: Utilizing microwave-assisted or flow chemistry setups to reduce reaction times and energy consumption compared to conventional batch heating.

Exploration of Derivatives with Tailored Reactivity

Systematic modification of the this compound scaffold is a key strategy for probing reaction mechanisms and developing new molecules with specific, pre-defined properties.

To gain deeper insight into reactions involving this compound, researchers can design and synthesize a library of analogs. These probes help elucidate electronic and steric effects that govern reaction outcomes. The development of fluorescent probes for detecting specific amino acids like cysteine highlights how targeted molecular design can be used to probe biological and chemical systems. researchgate.net

Examples of potential mechanistic probes include:

Electronic Effect Probes: Synthesizing a series with varying para-substituents to the nitro group (e.g., -OCH₃, -CH₃, -Cl, -CN) to systematically modulate the electron density of the aromatic ring and quantify its effect on the reactivity of the fluorine atom in SNAr reactions.

Steric Hindrance Probes: Replacing the isobutoxy group with a series of alkoxy groups of increasing steric bulk (e.g., methoxy, ethoxy, isopropoxy, tert-butoxy) to study how steric hindrance around the nitro group affects reaction rates and regioselectivity.

Isotopic Labeling: Incorporating stable isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O) at specific positions to track bond-forming and bond-breaking steps in complex reaction mechanisms using techniques like mass spectrometry and NMR.

The existing functional groups on this compound offer a rich platform for a wide array of transformations, enabling the synthesis of diverse downstream products. vanderbilt.edu The strategic interconversion of these groups is fundamental to achieving specific synthetic goals.

Key interconversions for future exploration include:

Reduction of the Nitro Group: The conversion of the nitro group to an amine is a gateway transformation. The resulting 2-amino-4-fluoro-1-isobutoxybenzene can be diazotized to form a highly versatile diazonium salt, which can then be converted into a wide range of substituents (-OH, -Cl, -Br, -I, -CN). The amine itself can undergo N-alkylation, acylation, or be used in the synthesis of heterocyclic rings like benzimidazoles.

Nucleophilic Aromatic Substitution (SNAr): The activated fluorine atom can be displaced by a variety of nucleophiles (O, N, S-based) to introduce new functionalities. Research could focus on expanding the scope of this reaction with less conventional nucleophiles or under milder, catalytically-driven conditions.

C-H Functionalization: Directing-group assisted C-H activation could enable the introduction of new substituents at the C-3 or C-5 positions of the benzene (B151609) ring, a highly atom-economical approach that avoids the need for pre-installed leaving groups.

Advanced Computational Modeling and Machine Learning in Reaction Prediction

The paradigm of chemical synthesis is shifting with the advent of advanced computational chemistry and artificial intelligence. beilstein-journals.org These tools allow for the in silico prediction of reaction outcomes, guiding experimental work to be more efficient and targeted.

Computational Modeling (DFT): Density Functional Theory (DFT) can be employed to model the structure and reactivity of this compound. researchgate.net Researchers can calculate properties such as:

Electron Density and Electrostatic Potential: To predict sites susceptible to electrophilic or nucleophilic attack.

Transition State Energies: To calculate activation barriers for proposed reaction pathways (e.g., for the SNAr displacement of fluorine vs. potential side reactions), allowing for the rational selection of reaction conditions that favor the desired product.

NMR and IR Spectra: To predict spectroscopic data that can aid in the characterization of newly synthesized derivatives.

Machine Learning (ML) in Reaction Prediction: Machine learning models, particularly neural networks, are being trained on vast datasets of chemical reactions to predict the products of novel reactant combinations. nih.govnih.gov For a substrate like this compound, ML could:

Predict Reaction Outcomes: Given a set of reactants and reagents, an ML model could predict the most likely product structure(s) and their relative ratios. neurips.cc

Optimize Reaction Conditions: By analyzing relationships between reaction variables (temperature, solvent, catalyst, etc.) and outcomes (yield, selectivity), ML algorithms can suggest optimal conditions, reducing the number of experiments needed. beilstein-journals.org

Propose Novel Synthetic Routes: In conjunction with retrosynthesis software, ML can help design novel, efficient pathways to complex target molecules starting from this compound.

The integration of these predictive technologies will accelerate the discovery of new reactions and molecules, enabling chemists to navigate the complex landscape of chemical space with greater precision and speed.

Interdisciplinary Research with Material Sciences and Chemical Biology.

The chemical compound this compound, a substituted aromatic nitro compound, is emerging as a molecule of interest at the intersection of organic synthesis, material science, and chemical biology. Its distinct structural features—a fluorinated benzene ring activated by a nitro group and functionalized with an isobutoxy group—provide a versatile platform for the development of novel materials and chemical probes. Future research is poised to leverage these characteristics for a range of interdisciplinary applications.

The compound is primarily recognized as a building block in organic chemistry. bldpharm.com Chemical suppliers categorize it under benzenes, ethers, and fluorinated building blocks, highlighting its role as a starting material for more complex molecules. bldpharm.comcymitquimica.com While specific, in-depth research on this particular molecule is not yet widespread, its structural components suggest significant potential for future exploration.

| Property | Value |

| CAS Number | 640768-03-2 |

| Molecular Formula | C₁₀H₁₂FNO₃ |

| Molecular Weight | 213.21 g/mol |

| Purity | Typically ≥95% |

| Physical State | Not specified, likely a liquid or low-melting solid |

This table contains data for this compound, sourced from chemical supplier information. cymitquimica.com

Development of New Synthetic Reagents and Building Blocks.

The utility of this compound as a foundational building block is a key area for future research. The presence of three distinct functional groups on the benzene ring allows for a variety of chemical transformations, making it a versatile precursor for a wide range of more complex molecules.

The nitro group can be readily reduced to an amine, which can then undergo a host of reactions such as diazotization, acylation, and alkylation. This opens pathways to a diverse array of compounds, including azo dyes, amides, and substituted anilines. The fluorine atom, activated by the electron-withdrawing nitro group, is susceptible to nucleophilic aromatic substitution. This allows for the introduction of a wide range of nucleophiles, including those containing oxygen, nitrogen, and sulfur, thereby enabling the synthesis of a vast library of derivatives. The isobutoxy group, while generally more stable, can potentially be cleaved or modified under specific conditions, adding another layer of synthetic versatility.

The development of synthetic methodologies utilizing this compound could lead to the creation of novel reagents with tailored properties for applications in pharmaceuticals, agrochemicals, and materials science. For instance, derivatives of this compound could be explored as precursors to novel polymers or as key intermediates in the synthesis of biologically active molecules. The analogous compound, 4-Fluoronitrobenzene, is a known precursor for various pharmaceuticals and agrochemicals, suggesting a similar potential for its isobutoxy-substituted counterpart. ontosight.aiwikipedia.org

Probing Fundamental Chemical Principles.

The structure of this compound makes it an interesting candidate for studies aimed at probing fundamental chemical principles, such as reaction mechanisms and the effects of substituents on reactivity. The interplay between the electron-donating isobutoxy group and the electron-withdrawing nitro and fluoro groups creates a unique electronic environment on the aromatic ring.

This substitution pattern can be exploited to study the regioselectivity of various chemical reactions. For example, in electrophilic aromatic substitution reactions, the directing effects of the existing substituents would provide valuable insights into the competitive nature of these groups. Similarly, in nucleophilic aromatic substitution reactions, the influence of the isobutoxy group on the reactivity of the fluorine atom can be systematically investigated.

Furthermore, this compound could serve as a model system for studying the impact of steric hindrance from the bulky isobutoxy group on reaction rates and outcomes. By comparing its reactivity with smaller alkoxy-substituted analogues, such as 4-fluoro-2-methoxy-1-nitrobenzene, researchers can gain a deeper understanding of steric effects in organic reactions. scbt.com Such fundamental studies are crucial for the rational design of new synthetic routes and for predicting the behavior of complex organic molecules.

常见问题

How can the synthesis of 4-Fluoro-1-isobutoxy-2-nitrobenzene be optimized to improve yield and purity?

Level : Basic Research

Methodological Answer :

Optimization involves systematic variation of reaction parameters:

- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) may enhance nucleophilic substitution of the isobutoxy group, as seen in analogous nitrobenzene derivatives .

- Temperature Control : Maintaining 60–80°C during nitration steps minimizes side reactions like over-nitration or decomposition .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization in ethanol can isolate the product with >98% purity, as validated by HPLC .

What analytical techniques are critical for confirming the structure of this compound?

Level : Basic Research

Methodological Answer :

- NMR Spectroscopy : -NMR should show characteristic peaks: δ ~1.0 ppm (isobutyl CH), δ ~4.5 ppm (OCH), and δ ~8.2 ppm (aromatic protons). -NMR will confirm fluorine position .

- IR Spectroscopy : Key absorption bands include ~1520 cm (NO stretching) and ~1250 cm (C-F stretching), consistent with nitro-fluoroaromatic systems .

- Mass Spectrometry : ESI-MS should display [M+H] at m/z 228.1 (calculated for CHFNO) .

How does the stability of this compound vary under different storage conditions?

Level : Basic Research

Methodological Answer :

- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation, as nitro groups are prone to radical-mediated decomposition .

- Thermal Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) show <5% degradation when sealed under inert gas, compared to >15% degradation in open air .

- Solvent Compatibility : Stable in DMSO for >6 months but degrades in aqueous buffers (pH >7) due to hydrolysis of the nitro group .

How can researchers resolve contradictions in reported reactivity of this compound in cross-coupling reactions?

Level : Advanced Research

Methodological Answer :

Discrepancies in Suzuki-Miyaura coupling yields (e.g., 30–80%) may arise from:

- Catalyst Selection : Pd(PPh) outperforms Pd(OAc) in electron-deficient aryl fluorides due to better oxidative addition kinetics .

- Boronic Acid Compatibility : Electron-rich boronic acids (e.g., 4-methoxyphenyl) exhibit higher yields than sterically hindered analogs .

- Base Optimization : KCO in ethanol/water (3:1) minimizes nitro group reduction, a side reaction observed with stronger bases like NaOH .

What strategies mitigate byproduct formation during functionalization of this compound?

Level : Advanced Research

Methodological Answer :

- Reaction Monitoring : Use LC-MS to detect intermediates (e.g., de-fluorinated or denitrated species) in real time .

- Protecting Groups : Temporarily protect the nitro group with Boc anhydride during alkylation steps to prevent nucleophilic attack .

- Temperature Gradients : Gradual heating (20°C → 80°C over 2 hrs) reduces dimerization byproducts in Ullmann-type couplings .

How can computational modeling predict the reactivity of this compound in novel reactions?

Level : Advanced Research

Methodological Answer :

- DFT Calculations : Simulate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites. The nitro group’s LUMO (-1.8 eV) suggests susceptibility to nucleophilic attack .

- Retrosynthetic Analysis : Tools like Pistachio_ringbreaker predict feasible routes, such as nitration after isobutoxy introduction to avoid positional isomerism .

- Solvent Effects : COSMO-RS models optimize solvent choice by calculating solvation free energy, e.g., THF (ΔG = -15 kcal/mol) stabilizes transition states better than toluene .

What safety protocols are essential for handling this compound in laboratory settings?

Level : Basic Research

Methodological Answer :

- Ventilation : Use fume hoods with >0.5 m/s airflow to prevent inhalation of nitro compound aerosols .

- PPE : Nitrile gloves (ASTM D6978 standard), safety goggles, and flame-resistant lab coats are mandatory due to flammability (flash point: 112°C) .

- Spill Management : Absorb with vermiculite, neutralize with 10% NaHCO, and dispose as hazardous waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。